9-(4-ethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Description
This compound is a purino-pyrimidine dione derivative characterized by a fused purine-pyrimidine core. Key structural features include:
- A 4-ethylphenyl group at position 9, which may enhance lipophilicity and target binding.
- A methyl group at position 1, which could stabilize the compound against metabolic degradation.
Properties
IUPAC Name |
9-(4-ethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O3/c1-3-17-5-7-18(8-6-17)27-9-4-10-28-19-20(24-22(27)28)25(2)23(31)29(21(19)30)12-11-26-13-15-32-16-14-26/h5-8H,3-4,9-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORCQUCGSZZHTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-ethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Purine Core: The synthesis begins with the construction of the purine core, which can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization reactions.
Substitution Reactions: The introduction of the 4-ethylphenyl group and the 2-morpholin-4-ylethyl group is usually carried out through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Methylation: The methyl group is typically introduced via methylation reactions using methyl iodide or similar reagents under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9-(4-ethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride
Comparison with Similar Compounds
Structural Analogs in Antiviral Research
The compound belongs to a class of purino-pyrimidine derivatives, which are frequently explored for antiviral properties. Below is a comparative analysis with key analogs:
Table 1: Antiviral Activity of Purine/Pyrimidine Derivatives
*From : Structurally analogous but with a 4-methylbenzyl group instead of 4-ethylphenyl and morpholinylethyl.
Key Observations:
Fluorinated analogs (e.g., 15c, 17) demonstrate high potency against RNA viruses like MERS-CoV and CHIKV, suggesting that electronegative groups enhance target binding .
Core Structure Relevance: Purino-pyrimidine diones (target compound and analog) share structural similarity with aristeromycin (14), a carbocyclic nucleoside active against RNA viruses. The fused ring system may mimic natural nucleosides, interfering with viral replication .
Broad-Spectrum Potential: Pyrazolo[3,4-d]pyrimidines (18a,b, 19a–d) inhibit Coxsackievirus B3 (IC50 = 0.063–0.089 μM) and enterovirus 71, highlighting the versatility of pyrimidine derivatives against diverse viral families .
Substituent Position and Antiviral Efficacy
emphasizes the importance of substituent position in pyrimidine derivatives. For example:
- 4-position substituents (phenyl, hydroxyphenyl) in ethyl esters of pyrimidine-carboxylic acids correlate with activity against Columbia SK (ColSK) virus .
- The target compound’s 4-ethylphenyl group at position 9 may similarly enhance binding to viral polymerases or proteases, akin to active pyrimidines in .
Physicochemical Properties
While direct data on the target compound’s solubility or stability are lacking, –9 outline general principles for nucleotide analogs:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
